4-Amino-3-bromopyridine CAS number 13534-98-0
4-Amino-3-bromopyridine CAS number 13534-98-0
An In-depth Technical Guide to 4-Amino-3-bromopyridine (CAS: 13534-98-0) for Advanced Chemical Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Heterocycle
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 4-Amino-3-bromopyridine (CAS: 13534-98-0) has emerged as a critical intermediate, prized for its unique structural arrangement.[1] This heterocyclic aromatic compound features a pyridine core substituted with an amino group at the 4-position and a bromine atom at the 3-position.[2] This specific orientation of functional groups—a nucleophilic amine and a versatile bromine atom suitable for cross-coupling—creates a powerful synthon for constructing complex molecular architectures.[1] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 4-Amino-3-bromopyridine is the first step toward its effective utilization in synthesis. The compound typically appears as a light yellow or white to off-white crystalline solid.[2][3][4] The presence of the amino group allows for hydrogen bonding, rendering it soluble in polar organic solvents.[2]
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 13534-98-0 | [5][6] |
| Molecular Formula | C₅H₅BrN₂ | [2][5] |
| Molecular Weight | 173.01 g/mol | [5][6] |
| Melting Point | 61-69 °C | [5] |
| Appearance | Light yellow solid | [3] |
| Topological Polar Surface Area | 38.9 Ų | [4][6] |
| SMILES String | Nc1ccncc1Br | [5] |
| InChI Key | DDQYSZWFFXOXER-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Comprehensive spectroscopic data is available for 4-Amino-3-bromopyridine, confirming its structure. This includes ¹H NMR, GC-MS, FTIR, and Raman spectra.[6][7] The mass spectrum prominently features peaks at m/z 172 and 174, corresponding to the isotopic distribution of bromine, and the ESI mass spectrum shows the protonated molecule [M+H]⁺ at 172.9.[3][6]
Section 2: Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of 4-Amino-3-bromopyridine involves the electrophilic bromination of the readily available starting material, 4-aminopyridine.[3][8]
Causality in Experimental Design
The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic.[3] Unlike using elemental bromine (Br₂), which can lead to over-bromination and harsh reaction conditions, NBS provides a milder and more selective source of electrophilic bromine.[9] The reaction is initiated at 0°C to control the exothermic nature of the reaction and to enhance regioselectivity. The amino group at the 4-position is a strong activating group, directing the electrophilic substitution to the ortho positions (3 and 5). Performing the reaction in the dark is crucial as NBS can decompose via free-radical pathways when exposed to light, which would lead to undesired side products.[3]
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of 4-Amino-3-bromopyridine.
Step-by-Step Laboratory Protocol
This protocol is a self-validating system, with an integrated monitoring step to ensure reaction completion before proceeding to purification.
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Reaction Setup: To a mixture of 4-aminopyridine (20.0 g, 0.21 mol) in acetonitrile (300.0 mL), add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in batches at 0°C.[3] The reaction must be protected from light.
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Reaction Execution: Allow the mixture to warm to room temperature and stir for 24 hours.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Workup: Upon completion, cool the mixture and filter it. Concentrate the filtrate under reduced pressure.[3]
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Purification: Purify the resulting residue by flash column chromatography using a silica gel stationary phase and a dichloromethane/methanol (20:1) eluent to yield 4-amino-3-bromopyridine as a light yellow solid (typical yield: ~91%).[3]
Section 3: Core Reactivity and Strategic Transformations
The synthetic utility of 4-Amino-3-bromopyridine stems from its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and functional group tolerance.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The bromine atom at the 3-position is ideally suited for Suzuki-Miyaura coupling, reacting with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.[1][8] This reaction is fundamental for linking the pyridine core to other aryl or alkyl fragments.
Causality: The choice of catalyst, ligand, and base is critical. The pyridine nitrogen and the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.[10] Therefore, ligands are chosen to modulate the electronic properties and steric environment of the palladium to prevent strong inhibition.[10]
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds by coupling the bromo-position with a primary or secondary amine.[1][11] This reaction provides a direct route to a diverse range of substituted aminopyridines, which are prevalent motifs in pharmaceuticals.
Causality: A significant challenge with this reaction is the use of volatile amines (e.g., methylamine, ethylamine).[12] Standard reaction conditions at elevated temperatures would result in the loss of the amine reagent. The proven solution is to conduct the reaction in a sealed tube, which contains the volatile amine and allows the reaction to proceed to completion at the required temperature (e.g., 80°C).[12] The choice of a bidentate phosphine ligand like dppp or BINAP is crucial to stabilize the palladium catalyst and prevent side reactions.[11][12]
Caption: Generalized Buchwald-Hartwig amination reaction.
Section 4: Applications in Drug Discovery and Materials Science
The versatile reactivity of 4-Amino-3-bromopyridine makes it an indispensable component in multiple fields of chemical R&D.
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Pharmaceutical Intermediates: It is frequently used in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1] Its structure allows for the introduction of specific functionalities that are essential for biological activity.[1] A notable example is its use in fragment-based drug discovery, where it was identified as an inhibitor of the aminoglycoside-modifying enzyme APH(2'')-IVa. Crystallographic studies revealed that the bromine atom forms a critical halogen bond with the enzyme's active site, demonstrating the strategic importance of this functional group.[8]
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Advanced Materials: Beyond pharmaceuticals, its reactivity profile allows for its incorporation into polymers, dyes, and electronic chemicals.[1] Integrating this molecule into organic electronic materials can lead to enhanced performance in applications such as Organic Light-Emitting Diodes (OLEDs).[1]
Section 5: Safety, Handling, and Storage Protocols
Proper handling of 4-Amino-3-bromopyridine is essential due to its potential hazards. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[13][14][15][16]
GHS Hazard Information
-
Pictograms: Danger[13]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[13][15]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[13][14]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[13][14]
-
Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear fire/flame resistant and impervious clothing.[13][14]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[13]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]
Storage and Disposal
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[13][14] It is noted as being light-sensitive and should be stored accordingly, potentially under nitrogen.[14] Store apart from incompatible materials and foodstuff containers.[13]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[13] Do not let the product enter drains.[14]
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[13]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[13]
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[13]
-
If Swallowed: Rinse mouth. Get medical help.[13]
Conclusion
4-Amino-3-bromopyridine is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its bifunctional nature, enabling sequential and directed modifications through well-established, high-yield reactions like Suzuki and Buchwald-Hartwig couplings, makes it an invaluable asset. For scientists and researchers in drug development and materials science, mastering the application of this versatile intermediate opens a direct pathway to novel and complex chemical entities.
References
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